molecular formula C10H14ClN3 B1395048 2-chloro-6-(3-methylpiperidin-1-yl)pyrazine CAS No. 1219967-42-6

2-chloro-6-(3-methylpiperidin-1-yl)pyrazine

Cat. No.: B1395048
CAS No.: 1219967-42-6
M. Wt: 211.69 g/mol
InChI Key: HUHYVRHJMZWXIQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine is a chemical compound with the molecular formula C10H14ClN3. It has a molecular weight of 211.69 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2nd position by a chlorine atom and at the 6th position by a 3-methyl-1-piperidinyl group .


Physical and Chemical Properties Analysis

2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine is a solid at room temperature . It has a molecular weight of 211.69 .

Scientific Research Applications

Serotonin Mimetic Activity

  • A series of 2-(1-piperazinyl)pyrazines, including 6-chloro-2(1-piperazinyl)pyrazine, were synthesized and evaluated for their serotonin-like activity. One notable compound exhibited potent central serotoninmimetic activity with minimal peripheral action, indicating potential applications in neurological research and therapies (Lumma et al., 1978).

Gas Chromatographic Quantitation in Biological Fluids

  • A specific and sensitive gas chromatographic method was developed for determining 6-chloro-2-(1-piperazinyl)pyrazine in biological fluids. This method aids in understanding the drug's pharmacokinetics and distribution in the body (Zacchei, Weidner & Wishousky, 1979).

Genotoxicity Studies

  • Investigations into the genotoxicity of certain pyrazine derivatives revealed a metabolism-dependent increase in mutagenicity, suggesting caution in their therapeutic application and providing insights into their biochemical interactions (Kalgutkar et al., 2007).

Antibacterial Activity

  • Pyrazine and pyridine derivatives, including chloro-substituted compounds, have shown promising antibacterial activity, indicating their potential in developing new antimicrobial agents (Foks et al., 2005).

Physical Properties and Electronic Effects

  • Studies on dicyanopyrazine dyes derived from dichlorodicyanopyrazine, including chloro-substituted variants, have contributed to understanding their chemical, electronic, and physical properties, which are crucial for various industrial and research applications (Jaung, Matsuoka & Fukunishi, 1998).

DNA Binding and Antimicrobial Properties

  • Research on pyrazine-based DNA binders, including chloro-substituted compounds, has explored their physicochemical properties and potential antimicrobial applications, highlighting the diverse uses of these compounds in medical and biological research (Mech-Warda et al., 2022).

Future Directions

The future directions for research on 2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine could involve exploring its potential biological activities, given the known activities of related pyrazine derivatives . Additionally, developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be another area of focus .

Properties

IUPAC Name

2-chloro-6-(3-methylpiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-3-2-4-14(7-8)10-6-12-5-9(11)13-10/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHYVRHJMZWXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264450
Record name 2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-42-6
Record name 2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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